An In-depth Technical Guide to 2,5-Dibromo-3-nitropyrazine: Molecular Structure, Synthesis, and Reactivity
An In-depth Technical Guide to 2,5-Dibromo-3-nitropyrazine: Molecular Structure, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-dibromo-3-nitropyrazine, a halogenated and nitrated pyrazine derivative of significant interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from chemical supplier data, established principles of heterocyclic chemistry, and analogous pyrazine derivatives to present a robust profile of its molecular structure, spectroscopic characteristics, plausible synthetic routes, and predicted reactivity. The potential applications of this versatile building block in drug discovery and materials science are also explored, offering a forward-looking perspective for researchers in the field.
Introduction: The Pyrazine Core and the Promise of 2,5-Dibromo-3-nitropyrazine
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry and materials science. Its presence in numerous natural products and pharmaceuticals underscores its biological significance. The introduction of bromine atoms and a nitro group, as in 2,5-dibromo-3-nitropyrazine, imparts unique electronic properties and provides multiple reactive sites for further functionalization. This trifunctionalized pyrazine is a potentially valuable building block for the synthesis of complex molecular architectures with diverse applications.
This guide aims to provide a detailed technical resource on 2,5-dibromo-3-nitropyrazine, acknowledging the current scarcity of dedicated research on this compound. By leveraging data from its pyridine analogue and the broader knowledge of pyrazine chemistry, we will construct a comprehensive understanding of its properties and potential.
Molecular Structure and Spectroscopic Profile
While a definitive crystal structure of 2,5-dibromo-3-nitropyrazine is not publicly available, its molecular geometry can be inferred from its constituent parts and the principles of aromaticity.
Inferred Molecular Structure
The pyrazine ring is planar, and the bromine and nitro substituents will lie in the same plane. The presence of the electronegative nitrogen atoms and the electron-withdrawing nitro group significantly influences the electron distribution within the ring, making it electron-deficient. This electronic characteristic is key to its reactivity.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C4HBr2N3O2[1] |
| Molecular Weight | 282.88 g/mol [2] |
| CAS Number | 1245645-88-8[1][2] |
| SMILES | O=[O-][2] |
Predicted Spectroscopic Characteristics
Predicting the spectroscopic data for 2,5-dibromo-3-nitropyrazine allows for its identification and characterization in synthetic preparations.
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¹H NMR: The molecule possesses one aromatic proton. Due to the deshielding effects of the adjacent nitrogen atom and the nitro group, this proton is expected to appear as a singlet at a downfield chemical shift, likely in the range of 8.5-9.0 ppm.
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¹³C NMR: Four distinct carbon signals are expected. The carbons bearing the bromine and nitro groups will be significantly deshielded.
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IR Spectroscopy: Characteristic vibrational bands would include those for the C-Br stretching, the aromatic C=N and C=C stretching, and the strong symmetric and asymmetric stretching of the N-O bonds in the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).
Synthesis of 2,5-Dibromo-3-nitropyrazine: A Proposed Pathway
While a specific, validated synthesis for 2,5-dibromo-3-nitropyrazine is not readily found in the literature, a plausible synthetic route can be designed based on established methods for the halogenation and nitration of pyrazine and its derivatives. A potential starting material is 2-aminopyrazine.
Proposed Synthetic Workflow
Caption: A proposed two-step synthesis of 2,5-Dibromo-3-nitropyrazine.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Bromination of 2-Aminopyrazine
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Dissolve 2-aminopyrazine in a suitable solvent such as acetic acid or a chlorinated solvent.
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Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, while maintaining a controlled temperature. The use of microwave irradiation could potentially enhance the reaction rate and yield, as has been demonstrated for the halogenation of 2-aminopyrazine.[3]
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, quench the reaction and neutralize the mixture.
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Extract the product, 2-amino-3,5-dibromopyrazine, with an organic solvent.
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Purify the product by recrystallization or column chromatography.
Step 2: Diazotization and Sandmeyer-type Reaction
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Suspend the 2-amino-3,5-dibromopyrazine in an aqueous solution of hydrobromic acid at a low temperature (0-5 °C).
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Slowly add a solution of sodium nitrite to form the diazonium salt.
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In a separate vessel, prepare a solution of copper(I) bromide in hydrobromic acid.
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Add the diazonium salt solution to the copper(I) bromide solution to facilitate the replacement of the amino group with a nitro group.
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Allow the reaction to warm to room temperature and stir until completion.
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Extract the final product, 2,5-dibromo-3-nitropyrazine, and purify by appropriate methods such as column chromatography.
Chemical Reactivity: A Versatile Synthetic Hub
The reactivity of 2,5-dibromo-3-nitropyrazine is dictated by the interplay of its three functional groups on the electron-deficient pyrazine core. The bromine atoms serve as excellent leaving groups for nucleophilic aromatic substitution and as handles for palladium-catalyzed cross-coupling reactions, while the nitro group can be reduced to an amine, opening up further avenues for derivatization.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the two ring nitrogens and the nitro group makes the pyrazine ring highly susceptible to nucleophilic attack.[4][5][6][7] The bromine atoms are good leaving groups, and their positions relative to the activating nitro group influence their reactivity. The bromine at the 5-position is expected to be more reactive towards nucleophiles due to the ortho and para activation by the ring nitrogens and the nitro group, respectively.
Caption: Potential palladium-catalyzed cross-coupling reactions of 2,5-Dibromo-3-nitropyrazine.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amino group using various reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. [8]This transformation is valuable as it introduces a nucleophilic and basic amino group, which can be further functionalized, for example, through acylation, alkylation, or diazotization.
Applications in Drug Discovery and Materials Science
While there are no specific applications documented for 2,5-dibromo-3-nitropyrazine itself, its potential as a synthetic intermediate is significant.
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Medicinal Chemistry: Functionalized pyrazines are present in a wide range of pharmaceuticals. The ability to introduce diverse substituents onto the 2,5-dibromo-3-nitropyrazine core through the reactions described above makes it a valuable scaffold for generating libraries of novel compounds for drug discovery programs. The resulting aminopyrazines, in particular, are key precursors for various bioactive heterocyclic systems. [9]* Materials Science: The electron-deficient nature of the pyrazine ring makes it an interesting component for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties through substitution on the 2,5-dibromo-3-nitropyrazine scaffold could lead to the development of new functional materials.
Safety and Handling
Given the lack of a specific Safety Data Sheet (SDS) for 2,5-dibromo-3-nitropyrazine, it is prudent to handle this compound with the precautions typically taken for related nitroaromatic and halogenated heterocyclic compounds. It should be considered as potentially toxic and irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Conclusion
2,5-Dibromo-3-nitropyrazine represents a promising yet underexplored building block in organic synthesis. This guide has provided a comprehensive theoretical framework for its molecular structure, spectroscopic properties, synthesis, and reactivity, based on established chemical principles and data from analogous compounds. The versatile reactivity of this molecule, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, combined with the potential for further functionalization through reduction of the nitro group, positions it as a valuable tool for the synthesis of novel compounds in medicinal chemistry and materials science. Further experimental investigation is warranted to fully unlock the potential of this intriguing heterocyclic compound.
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